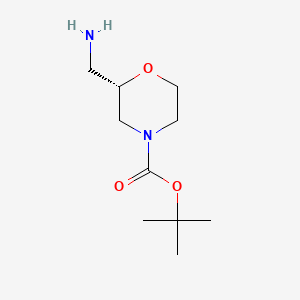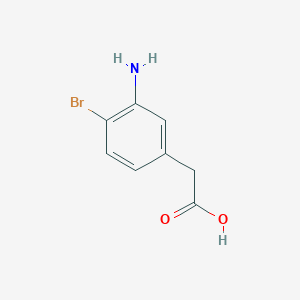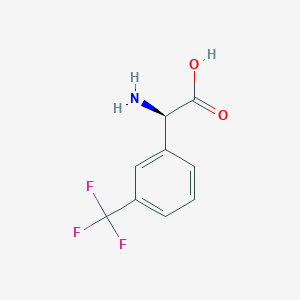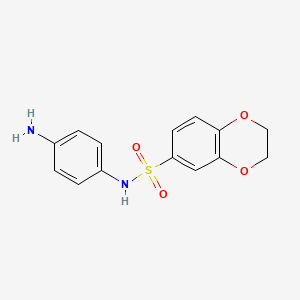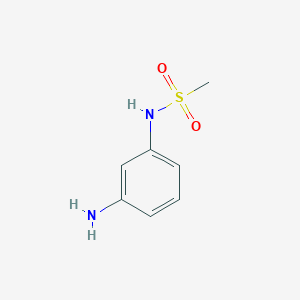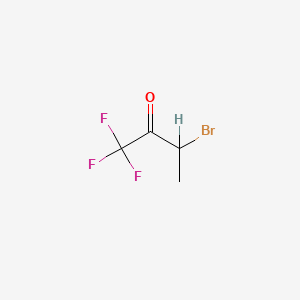
3-Bromo-1,1,1-trifluorobutan-2-one
Overview
Description
3-Bromo-1,1,1-trifluorobutan-2-one is a chemical compound with the molecular formula C4H4BrF3O and a molecular weight of 204.97 . It is commonly used in research to study the properties of organic compounds and their reactions with other compounds.
Molecular Structure Analysis
The molecular structure of 3-Bromo-1,1,1-trifluorobutan-2-one is based on its molecular formula C4H4BrF3O . The InChI code for this compound is 1S/C4H4BrF3O/c1-2(5)3(9)4(6,7)8/h2H,1H3 .Physical And Chemical Properties Analysis
3-Bromo-1,1,1-trifluorobutan-2-one is a colorless liquid with a density of 1.6303 g/cm3 at 25 °C . It has a boiling point of 91 °C .Scientific Research Applications
Photodissociation Dynamics
The photodissociation dynamics of 3-Bromo-1,1,1-trifluoro-2-propanol (BTFP), a compound similar to 3-Bromo-1,1,1-trifluorobutan-2-one, have been studied . The C–Br bond dissociation was investigated using resonance-enhanced multiphoton ionization coupled with a time-of-flight mass spectrometer (REMPI-TOFMS). This research provides valuable insights into the photodissociation dynamics of brominated and fluorinated compounds .
Thiol-Reactive Trifluoromethyl Probe
3-Bromo-1,1,1-trifluoro-2-propanol (BTFP), behaves as a thiol-reactive trifluoromethyl probe . This property could potentially be applied to 3-Bromo-1,1,1-trifluorobutan-2-one, making it useful in biochemical research, particularly in studying thiol-containing biomolecules .
Inhibition of VEGF Receptor Activity
3-Bromo-1,1,1-trifluorobutan-2-one has been found to inhibit the activity of the Vascular Endothelial Growth Factor (VEGF) receptor by competitively binding to its extracellular domain . This could potentially make it useful in cancer research, as VEGF receptors play a key role in angiogenesis, a process that tumors exploit to grow and spread .
Inhibition of Actin Filament Proliferation
This compound also has an inhibitory effect on the proliferation of actin filaments . Actin filaments are crucial components of the cytoskeleton in eukaryotic cells, and their dynamics are involved in many cellular processes, including cell motility, division, and intracellular transport .
Diagnostic Reagent for Anti-VEGF Receptor Antibodies
3-Bromo-1,1,1-trifluorobutan-2-one can be used as a diagnostic reagent for anti-VEGF receptor antibodies . This could be particularly useful in the diagnosis and treatment of diseases where these antibodies are implicated .
Inhibition of Cancer Cell Growth
This compound has been shown to inhibit the growth of cancer cells in vitro with a monoclonal antibody that recognizes the extracellular domain of the VEGF receptor . This suggests potential applications in cancer therapy .
Safety and Hazards
Mechanism of Action
Target of Action
This compound is primarily used in proteomics research applications
Mode of Action
One study suggests that it may activate epoxide through hydrogen bonding interaction . The synergetic effect functioned by 3-Bromo-1,1,1-trifluorobutan-2-one and TBAI ensures the reaction proceeding effectively .
Biochemical Pathways
Given its potential role in activating epoxide , it may influence pathways involving epoxide intermediates
Action Environment
The action, efficacy, and stability of 3-Bromo-1,1,1-trifluorobutan-2-one can be influenced by various environmental factors. For instance, it is recommended to store the compound at 4° C . It has a boiling point of 93° C at 748 mmHg . These suggest that temperature can significantly affect its stability and efficacy.
properties
IUPAC Name |
3-bromo-1,1,1-trifluorobutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrF3O/c1-2(5)3(9)4(6,7)8/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSGADWWPRDQNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20959147 | |
| Record name | 3-Bromo-1,1,1-trifluorobutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20959147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1,1,1-trifluorobutan-2-one | |
CAS RN |
382-01-4 | |
| Record name | 3-Bromo-1,1,1-trifluoro-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=382-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butanone, 3-bromo-1,1,1-trifluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000382014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromo-1,1,1-trifluorobutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20959147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-1,1,1-trifluorobutan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





